2-(4-Ethoxyphenoxy)acetohydrazide
Description
2-(4-Ethoxyphenoxy)acetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone (-NH-NH-C(O)-) linked to a 4-ethoxyphenoxy group. The ethoxy substituent (-OCH₂CH₃) at the para position of the phenyl ring contributes to the compound’s electronic and steric properties, influencing its solubility, stability, and biological interactions.
The compound’s structural flexibility allows for derivatization at the hydrazide moiety, enabling applications in medicinal chemistry, such as enzyme inhibition and anticancer activity. Its electronic delocalization, evidenced by shortened N–N bonds (1.413 Å in the methoxy analogue), may enhance stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-14-8-3-5-9(6-4-8)15-7-10(13)12-11/h3-6H,2,7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSGZNLWZLFNGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Ethoxyphenoxy)acetohydrazide typically involves the reaction of 4-ethoxyphenol with chloroacetic acid to form 2-(4-ethoxyphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-(4-Ethoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: It can participate in condensation reactions to form hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenoxy)acetohydrazide involves its interaction with various molecular targets. It can form hydrogen bonds and other interactions with biological molecules, affecting their function. The specific pathways involved depend on the context of its use, such as its role in inhibiting microbial growth or modulating biological processes .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aryloxy Group
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Ethoxyphenoxy vs. 4-Methoxyphenoxy: The methoxy analogue (2-(4-methoxyphenoxy)acetohydrazide) exhibits similar hydrogen-bonding patterns but reduced lipophilicity compared to the ethoxy variant. The ethoxy group’s larger size may enhance membrane permeability, though this requires experimental validation . Crystal Structure: Both form layered networks via N–H⋯N/O hydrogen bonds, but the ethoxy group’s steric bulk could alter packing efficiency .
- For example, 2-(2,4-dichlorophenoxy)acetohydrazide derivatives show urease inhibition, with IC₅₀ values comparable to nitrophenoxy analogues .
Substituent Position and Bioactivity
- Ortho vs.
Modifications at the Hydrazide Moiety
Hydrazone Formation
Condensation with aldehydes or ketones yields hydrazone derivatives with enhanced bioactivity:
- N′-(4-Chlorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide (): Displays potent urease inhibition (IC₅₀ = 1.2 µM), attributed to the electron-withdrawing nitro group enhancing electrophilicity .
- (E)-N′-(4-Methoxybenzylidene)acetohydrazides (): Exhibit antioxidant activity via radical scavenging (DPPH assay), with IC₅₀ values comparable to ascorbic acid .
Heterocyclic Additions
- Thiazolidinone and Triazole Derivatives: N-(4-oxo-2-thioxothiazolidin-3-yl) derivatives () show enhanced antitumor activity due to sulfur-rich pharmacophores, which improve redox modulation . Triazole-linked analogues () demonstrate improved metabolic stability and kinase inhibition (e.g., VEGFR2), critical for anticancer applications .
Antitumor Activity
- OL-1 (): A dihydrodibenzooxepin-acetohydrazide derivative inhibits PARP1 (IC₅₀ = 0.079 µM) and suppresses BRCA1-mutant cancer cell proliferation, highlighting the impact of fused aromatic systems on target specificity .
- 2-(Phenylthiomethyl)benzimidazolyl-acetohydrazides (): Exhibit IC₅₀ values <10 µM against leukemia and breast cancer cell lines, emphasizing the role of sulfur atoms in cytotoxicity .
Anti-Inflammatory and Enzyme Inhibition
Data Tables
Table 2: Substituent Effects on Bioactivity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
